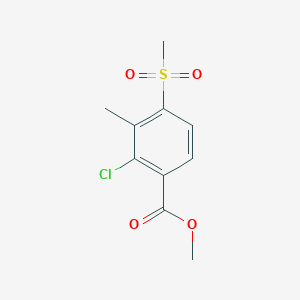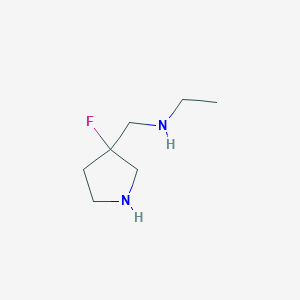
N-((3-Fluoropyrrolidin-3-yl)methyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-Fluoropyrrolidin-3-yl)methyl)ethanamine, also known as Fluoromethamphetamine (FMA), is a synthetic compound that belongs to the family of amphetamines. It has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
FMA acts as a potent releasing agent of dopamine and norepinephrine, with a higher affinity for dopamine than norepinephrine. It increases the release of these neurotransmitters from presynaptic neurons, leading to an increase in their concentration in the synaptic cleft. This results in an overall increase in the activity of the dopaminergic and noradrenergic systems, leading to improved attention, motivation, and appetite suppression.
Efectos Bioquímicos Y Fisiológicos
FMA has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also causes an increase in locomotor activity and stereotypy, which are behaviors associated with increased dopamine release. FMA has been found to have a longer duration of action than other amphetamines, which may make it a useful tool for studying the long-term effects of amphetamine exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FMA in lab experiments is its high potency and selectivity for dopamine and norepinephrine release. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, FMA has not been extensively studied in humans, and its long-term effects on the brain and body are not well understood.
Direcciones Futuras
Future research on FMA could focus on its potential therapeutic applications, particularly in the treatment of ADHD and obesity. It could also be used to study the long-term effects of amphetamine exposure on the brain and body, as well as its potential for abuse and dependence. Additionally, FMA could be used as a tool for studying the role of dopamine and norepinephrine in various physiological and behavioral processes. Overall, FMA has the potential to be a valuable tool for scientific research, but further studies are needed to fully understand its effects and potential applications.
Métodos De Síntesis
The synthesis of FMA involves the reaction of 3-fluoropyrrolidine with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The final product is obtained as a white crystalline solid with a melting point of 148-150°C.
Aplicaciones Científicas De Investigación
FMA has been used in scientific research to study its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity. It has been found to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a key role in regulating attention, motivation, and appetite.
Propiedades
Número CAS |
125032-85-1 |
|---|---|
Nombre del producto |
N-((3-Fluoropyrrolidin-3-yl)methyl)ethanamine |
Fórmula molecular |
C7H15FN2 |
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
N-[(3-fluoropyrrolidin-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H15FN2/c1-2-9-5-7(8)3-4-10-6-7/h9-10H,2-6H2,1H3 |
Clave InChI |
RPGZHAXZSJQDIL-UHFFFAOYSA-N |
SMILES |
CCNCC1(CCNC1)F |
SMILES canónico |
CCNCC1(CCNC1)F |
Sinónimos |
3-Pyrrolidinemethanamine,N-ethyl-3-fluoro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



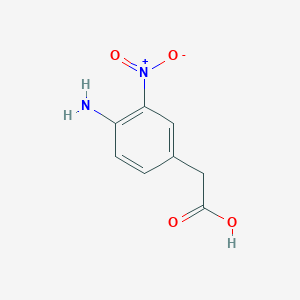
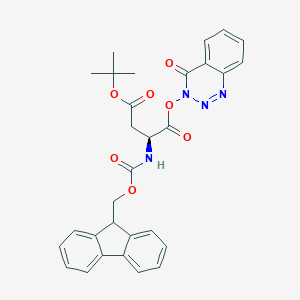
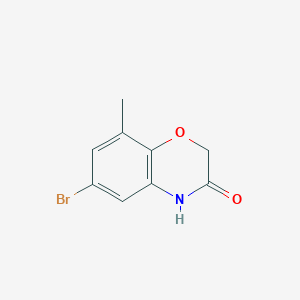
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
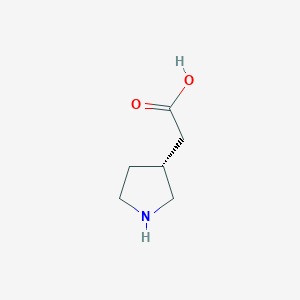
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)
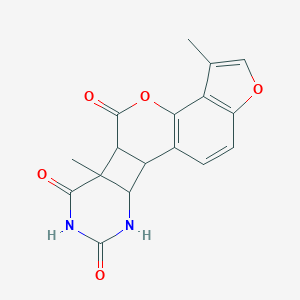
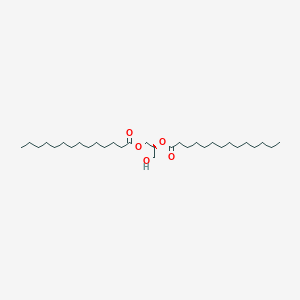
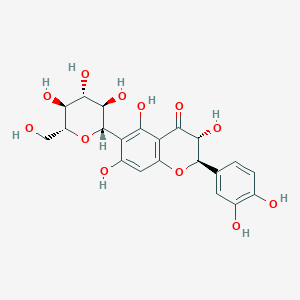
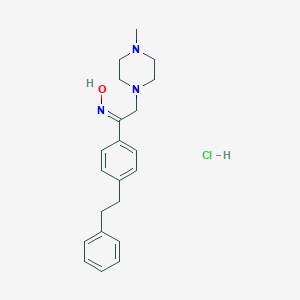
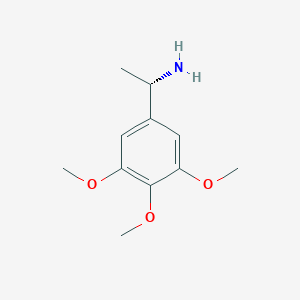
![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
